molecular formula C19H17F3N4O2 B2733401 N-[3-(1H-imidazol-1-yl)propyl]-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 439109-68-9

N-[3-(1H-imidazol-1-yl)propyl]-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2733401
CAS No.: 439109-68-9
M. Wt: 390.366
InChI Key: NWEWFRLHSVYANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-imidazol-1-yl)propyl]-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a complex organic compound featuring an imidazole ring, a trifluoromethyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and pyrrole derivatives. The imidazole ring can be synthesized through the reaction of 1,2-diamines with aldehydes or ketones. The pyrrole ring can be formed through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.

  • Reduction: The imidazole ring can be reduced to form imidazole-1-yl derivatives.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Pyrrole-2-carboxylic acid derivatives.

  • Reduction: Imidazole-1-yl derivatives.

  • Substitution: Various substituted imidazole and pyrrole derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The imidazole and pyrrole rings are common in biological molecules, making this compound useful in studying biological processes.

  • Medicine: Its structural similarity to biologically active compounds suggests potential use in drug development.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors. The imidazole and pyrrole rings can form hydrogen bonds and other interactions with these targets, leading to biological activity.

Comparison with Similar Compounds

  • N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide

  • N-[3-(1H-imidazol-1-yl)propyl]-4-(4-bromobenzoyl)-1H-pyrrole-2-carboxamide

  • N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide

Uniqueness: This compound is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and physical properties compared to similar compounds without this group. The trifluoromethyl group can enhance the compound's stability and reactivity, making it more suitable for certain applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2/c20-19(21,22)15-4-2-13(3-5-15)17(27)14-10-16(25-11-14)18(28)24-6-1-8-26-9-7-23-12-26/h2-5,7,9-12,25H,1,6,8H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEWFRLHSVYANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.